For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Tris(dimethylamino)methane
This technical guide provides a comprehensive overview of the synthesis and characterization of tris(dimethylamino)methane, a versatile reagent in organic synthesis. The document details common synthetic methodologies, purification techniques, and analytical characterization, supported by experimental protocols and quantitative data.
Introduction
Tris(dimethylamino)methane (TDAM), also known as N,N,N',N',N'',N''-Hexamethylmethanetriamine, is the simplest representative of the tris(dialkylamino)methanes.[1] It can be considered both an amine and an orthoamide.[1] TDAM is a strong, non-nucleophilic base used as a formylation and aminomethylenation reagent.[1][2] It is a clear, colorless to pale yellow liquid with a strong ammoniacal odor and is miscible with many non-polar aprotic solvents.[1][2] Upon heating, it reacts with protic solvents and weak C-H acidic compounds.[1][2]
Synthesis of Tris(dimethylamino)methane
Several synthetic routes to tris(dimethylamino)methane have been reported with varying yields. Common methods involve the reaction of amidinium salts or other activated precursors with a strong dimethylamide base.
Synthesis from N,N,N',N'-Tetramethylformamidinium Chloride
One of the most common and high-yielding methods involves the reaction of N,N,N',N'-tetramethylformamidinium chloride with a source of the dimethylamide anion, such as lithium dimethylamide or sodium dimethylamide.[1][2]
Experimental Protocol:
-
Preparation of Sodium Dimethylamide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (as a 60% dispersion in mineral oil, washed with dry hexane) to a solution of dimethylamine (B145610) in dry tetrahydrofuran (B95107) (THF) at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen ceases. For an in-situ generation, sodium hydride and trimethoxyborane can be used to form sodium dimethylamide from dimethylamine.[1]
-
Reaction: The freshly prepared sodium dimethylamide solution is then added dropwise to a suspension of N,N,N',N'-tetramethylformamidinium chloride in dry THF at 0 °C.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The residue is extracted with dry diethyl ether, and the extract is filtered to remove inorganic salts. The ether is removed by distillation, and the crude tris(dimethylamino)methane is purified by fractional distillation under reduced pressure.
Other Synthetic Routes
-
From Bis(dimethylamino)acetonitrile: This method also utilizes lithium or sodium dimethylamide to displace the cyanide group, with reported yields between 55% and 84%.[1][2]
-
From Dimethylformamide (DMF): The reaction of DMF with tetrakis(dimethylamino)titanium(IV) produces tris(dimethylamino)methane in good yield (83%).[1] Another route involves the reaction of dimethylformamide dimethylacetal with dimethylamine in the presence of an acidic catalyst.[1]
-
From Hexamethylguanidinium Chloride: Reduction of N,N,N',N',N'',N''-hexamethylguanidinium chloride with sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) or sodium hydride and trimethyl borate (B1201080) gives tris(dimethylamino)methane in yields of 53% and 80%, respectively.[1]
Synthesis Data Summary
| Starting Material | Reagent(s) | Yield (%) | Reference |
| N,N,N',N'-Tetramethylformamidinium chloride | Sodium dimethylamide/Lithium dimethylamide | 55-84 | [1][2] |
| Bis(dimethylamino)acetonitrile | Sodium dimethylamide/Lithium dimethylamide | 55-84 | [1][2] |
| Dimethylformamide (DMF) | Tetrakis(dimethylamino)titanium(IV) | 83 | [1] |
| N,N,N',N',N'',N''-Hexamethylguanidinium chloride | Red-Al | 53 | [1] |
| N,N,N',N',N'',N''-Hexamethylguanidinium chloride | Sodium hydride, Trimethyl borate | 80 | [1] |
Characterization of Tris(dimethylamino)methane
The identity and purity of synthesized tris(dimethylamino)methane are confirmed using various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₉N₃ | [1] |
| Molar Mass | 145.250 g·mol⁻¹ | [1] |
| Appearance | Clear, colorless or pale yellow liquid | [1][2] |
| Odor | Strong ammoniacal | [1][2] |
| Density | 0.838 g/mL at 20 °C | [3] |
| Boiling Point | 42-43 °C at 12 mmHg | [3] |
| Refractive Index | n20/D 1.436 | [3] |
| Flash Point | 11 °C (closed cup) |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of tris(dimethylamino)methane.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Prepare a solution of the sample (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Use standard acquisition parameters.
Expected Spectroscopic Data:
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~2.25 | singlet | -N(CH₃)₂ (18H) |
| ¹H | CDCl₃ | ~3.20 | singlet | -CH- (1H) |
| ¹³C | CDCl₃ | ~40.0 | quartet | -N(CH₃)₂ |
| ¹³C | CDCl₃ | ~95.0 | doublet | -CH- |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: For a liquid sample, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2800 | Strong | C-H stretching (aliphatic) |
| 1470-1440 | Medium | C-H bending (CH₃) |
| 1250-1020 | Strong | C-N stretching (aliphatic amine) |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method.
-
Analysis: Analyze the resulting mass-to-charge ratios (m/z).
Expected Mass Spectral Data:
| m/z | Relative Intensity | Assignment |
| 145 | Moderate | [M]⁺ (Molecular ion) |
| 101 | High | [M - N(CH₃)₂]⁺ |
| 44 | High | [N(CH₃)₂]⁺ |
Visualized Workflows
Synthesis Workflow
Caption: Synthesis workflow for tris(dimethylamino)methane.
Characterization Workflow
